4-Hydroxyisoquinoline
Overview
Description
4-Hydroxyisoquinoline is a chemical compound used for research and development . It is not advised for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of 4-Hydroxyisoquinoline involves various reactions. Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Molecular Structure Analysis
The reactivity indexes of the neutral, cationic, anionic, and dipolar forms of 4-Hydroxyisoquinoline were calculated by the molecular orbital method using dynamic and static approximations .Chemical Reactions Analysis
4-Hydroxyisoquinoline undergoes various chemical reactions. The synthetic approaches to this compound have been discussed in several publications .Scientific Research Applications
Application in Organic and Pharmaceutical Chemistry
Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention from chemists and pharmacologists .
Method of Application
The method involves phthalimide as the raw material and proceeds via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives, and following decarboxylation of those gave 1,4-dihydroxy isoquinoline .
Results or Outcomes
The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies . Some of those have already been implemented via semi-synthesis .
Application in the Development of Chiral Ligands and Catalysts
1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL), a representative atropisomeric heterobiaryl, was described to function as a reliable N–O chelating ligand in the controlled polymerization of cyclic esters .
Method of Application
A direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols, providing a straightforward and scalable route to acquire the privileged QUINOL scaffolds in a metal-free manner .
Results or Outcomes
This methodology is further illustrated by facile transformations of the products into QUINAP, an iconic ligand in asymmetric catalysis .
Application in Anesthetics
Isoquinolines are used in the development of anesthetics .
Method of Application
The specific method of application in anesthetics is not detailed, but it involves the use of isoquinoline derivatives .
Results or Outcomes
One example of an anesthetic that uses isoquinoline is dimethisoquin .
Application in Antihypertension Agents
Isoquinoline is used in the development of antihypertension agents .
Method of Application
The method involves the use of 1,2,3,4-tetrahydroisoquinoline derivatives .
Results or Outcomes
Examples of antihypertension agents that use isoquinoline include quinapril and debrisoquine .
Application in Antiretroviral Agents
Isoquinoline is used in the development of antiretroviral agents .
Method of Application
The method involves the use of isoquinoline functional groups .
Results or Outcomes
An example of an antiretroviral agent that uses isoquinoline is saquinavir .
Application in Vasodilators
Isoquinoline is used in the development of vasodilators .
Method of Application
The specific method of application in vasodilators is not detailed, but it involves the use of isoquinoline derivatives .
Results or Outcomes
A well-known example of a vasodilator that uses isoquinoline is papaverine .
Application in Antitumor Agents
Isoquinoline’s unique chemical structure makes it an essential part of several pharmaceutical drugs, with potential antitumor activities .
Method of Application
The specific method of application in antitumor agents is not detailed, but it involves the use of isoquinoline derivatives .
Results or Outcomes
While the specific outcomes are not detailed, the use of isoquinoline in antitumor agents has shown promise .
Application in Antimicrobial Agents
Isoquinoline is used in the development of antimicrobial agents .
Results or Outcomes
The use of isoquinoline in antimicrobial agents has shown effectiveness .
Application in Antimalarial Agents
Isoquinoline is used in the development of antimalarial agents .
Method of Application
The method involves the use of isoquinoline derivatives .
Results or Outcomes
The use of isoquinoline in antimalarial agents has shown effectiveness .
Application in Anti-inflammatory Agents
Isoquinoline is used in the development of anti-inflammatory agents .
Results or Outcomes
The use of isoquinoline in anti-inflammatory agents has shown effectiveness .
Safety And Hazards
When handling 4-Hydroxyisoquinoline, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
isoquinolin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTUTXYCHFWRQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186976 | |
Record name | 4-Isoquinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyisoquinoline | |
CAS RN |
3336-49-0 | |
Record name | 4-Isoquinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3336-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isoquinolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003336490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ISOQUINOLINOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Isoquinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ISOQUINOLINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSA7EJB9BG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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